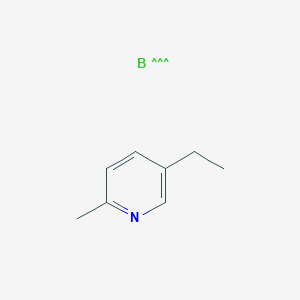

5-Ethyl-2-methylpyridine borane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPQDBAIMZCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCC1=CN=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006873-58-0, 1014979-56-6 | |

| Record name | 5-Ethyl-2-methylpyridine borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-2-methylpyridine borane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (5-Ethyl-2-methylpyridine)trihydroborane

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of (5-Ethyl-2-methylpyridine)trihydroborane, a versatile and stable borane complex. The document elucidates the primary synthesis routes, detailing the underlying chemical principles, experimental protocols, and safety considerations. It is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, offering insights into the causality behind experimental choices and ensuring reproducible, high-yield outcomes.

Introduction to (5-Ethyl-2-methylpyridine)trihydroborane

(5-Ethyl-2-methylpyridine)trihydroborane, also known as 5-Ethyl-2-methylpyridine borane complex (PEMB), is a Lewis acid-base adduct formed between the sterically hindered pyridine derivative, 5-ethyl-2-methylpyridine, and borane (BH₃).[1][2] This complex is of significant interest in organic synthesis due to its stability, ease of handling compared to gaseous diborane or less stable borane complexes like borane-tetrahydrofuran (BTHF), and its efficacy as a reducing agent.[1][3] Its applications are particularly notable in reductive aminations of aldehydes and ketones.[4][5] The liquid form of this complex at ambient temperature further simplifies its application in large-scale industrial synthesis.[1]

Core Synthesis Routes

The synthesis of (5-Ethyl-2-methylpyridine)trihydroborane is primarily achieved through the direct reaction of 5-ethyl-2-methylpyridine with a suitable borane source. The two most prevalent and practical methods involve the use of diborane gas and a borane-tetrahydrofuran (BTHF) complex solution.

Route 1: Direct Reaction with Diborane

This method involves the direct addition of diborane (B₂H₆) to 5-ethyl-2-methylpyridine, often in a solvent like toluene to manage the reaction exotherm.[1] The nitrogen atom on the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the electron-deficient boron atom of borane, forming a stable dative bond.[2][6]

Causality of Experimental Choices:

-

Solvent: Toluene is a suitable solvent as it is relatively inert to borane and allows for good temperature control. The reaction can also be performed neat, with an excess of the pyridine serving as both reactant and solvent.[1]

-

Temperature Control: The reaction is exothermic. While a slight temperature increase is noted, maintaining controlled conditions is crucial for safety and to prevent side reactions.[1]

-

Stoichiometry: A slight excess of the pyridine can be used to ensure complete consumption of the more hazardous diborane.[1]

Route 2: Reaction with Borane-Tetrahydrofuran (BTHF) Complex

A more common and arguably safer laboratory-scale approach utilizes a commercially available solution of borane-tetrahydrofuran (BTHF) complex.[1][3] In this process, the 5-ethyl-2-methylpyridine displaces the weaker Lewis base, tetrahydrofuran (THF), from the borane complex.

Causality of Experimental Choices:

-

Borane Source: BTHF is a stabilized form of borane that is easier to handle than diborane gas.[3] It is typically available as a 1M solution in THF.[3]

-

Reaction Conditions: The reaction is generally performed at a low temperature (e.g., 0-10°C) to control the reaction rate and minimize potential side reactions.[1][2] An ice bath is commonly employed for this purpose.[2]

-

Solvent: The reaction is often carried out in THF, as this is the solvent in which the BTHF complex is supplied.[1]

Experimental Protocols

Protocol 1: Synthesis via Diborane

Materials:

-

5-Ethyl-2-methylpyridine (C₈H₁₁N)[7]

-

Diborane (B₂H₆)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a condenser/bubbler.

-

Schlenk line or similar apparatus for handling air-sensitive reagents.

Procedure:

-

Under an inert atmosphere of nitrogen or argon, charge a three-neck round-bottom flask with 5-ethyl-2-methylpyridine and anhydrous toluene.[1]

-

Cool the solution in an ice bath.

-

Slowly bubble a known quantity of diborane gas through the stirred solution.

-

Monitor the reaction progress. The reaction is typically rapid.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature.

-

The solvent can be removed under vacuum to yield the liquid (5-Ethyl-2-methylpyridine)trihydroborane product.[1]

Protocol 2: Synthesis via Borane-Tetrahydrofuran (BTHF)

Materials:

-

5-Ethyl-2-methylpyridine (C₈H₁₁N)[7]

-

Borane-tetrahydrofuran complex solution (e.g., 1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas

Equipment:

-

Two-neck round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Ice bath.

Procedure:

-

Set up a two-neck round-bottom flask under an inert atmosphere.

-

Add a solution of 5-ethyl-2-methylpyridine in anhydrous THF to the flask and cool it to 0-4°C using an ice bath.[1]

-

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred pyridine solution via a dropping funnel.[1][2]

-

Maintain the temperature below 10°C throughout the addition.[2]

-

After the addition is complete, continue stirring at low temperature for a short period, then allow the mixture to warm to room temperature.

-

The resulting solution of (5-Ethyl-2-methylpyridine)trihydroborane in THF can be used directly or the solvent can be carefully removed under reduced pressure.

Data Presentation

| Parameter | Route 1 (Diborane) | Route 2 (BTHF) | Reference |

| Borane Source | Diborane (B₂H₆) | Borane-THF complex | [1] |

| Typical Solvent | Toluene or neat | Tetrahydrofuran (THF) | [1] |

| Reaction Temp. | 0°C to room temp. | 0-10°C | [1][2] |

| Reported Yield | ~90% | Not explicitly stated, but generally high | [1] |

| Product Form | Liquid | Liquid (often in solution) | [1][8] |

| ¹¹B NMR Shift | δ = -13.3 ppm (quartet) | δ = -13.2 ppm (quartet) | [1] |

| ¹J(¹¹B-¹H) | 98 Hz | 98 Hz | [1] |

Visualizations

Synthesis Workflow Diagram

Caption: Comparative workflow for the synthesis of (5-Ethyl-2-methylpyridine)trihydroborane.

Reaction Mechanism Diagram

Caption: Lewis acid-base adduct formation.

Safety and Handling

Borane reagents require careful handling due to their reactivity and potential hazards.[9][10][11]

-

Inert Atmosphere: All reactions involving boranes should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[11]

-

Exothermic Reactions: The formation of borane complexes is exothermic. Proper temperature control is essential to prevent runaway reactions.[1]

-

Quenching: Excess borane reagent must be quenched safely. This is typically done by the slow addition of a protic solvent like methanol, which converts borane to hydrogen gas and methyl borate.[11] Adequate ventilation is crucial to handle the hydrogen gas produced.[10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

-

Storage: Borane complexes should be stored under an inert atmosphere and, in the case of BTHF, often require refrigeration to maintain stability over long periods.[11] (5-Ethyl-2-methylpyridine)trihydroborane is generally stored at 2-8°C.[8]

Conclusion

The synthesis of (5-Ethyl-2-methylpyridine)trihydroborane is a straightforward process achievable through well-established methods. The choice between using diborane or a borane-THF complex will largely depend on the scale of the synthesis and the available equipment and safety infrastructure. The resulting complex is a valuable, stable, and easy-to-handle reducing agent with broad utility in organic synthesis, particularly for reductive amination reactions. Adherence to the detailed protocols and safety guidelines presented in this guide will enable researchers to safely and efficiently produce this important reagent.

References

- 1. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 2. This compound: Properties, Uses, Safety & Suppliers in China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 3. Borane Reagents [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 6. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 8. This compound complex 1014979-56-6 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidative Deprotection of p-Methoxybenzyl (PMB) Ethers

A Note on Terminology: The term "PEMB" as a reducing agent does not correspond to a recognized reagent in chemical literature. This guide addresses a related and highly relevant topic for drug development professionals: the chemistry of the p-methoxybenzyl (PMB) * group. While the PMB group is a protective moiety, its removal via oxidation is a key strategic reaction in complex molecule synthesis, involving a nuanced redox mechanism. This guide will provide an in-depth analysis of this process.

Introduction: The Strategic Role of the p-Methoxybenzyl (PMB) Ether in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The p-methoxybenzyl (PMB) ether stands out as a versatile and widely employed protecting group for hydroxyl functionalities.[1][2][3] Introduced by Yonemitsu in 1982, the PMB group offers a unique advantage over the simple benzyl (Bn) group due to its enhanced lability under specific oxidative conditions.[1] This feature allows for its selective removal, or "deprotection," in the presence of other protecting groups like benzyl ethers, silyl ethers (e.g., TBS), and acetals, a property known as orthogonality.[1]

The key to this selective cleavage lies in the electronic properties of the p-methoxy substituent. This electron-donating group renders the benzyl ring more electron-rich, lowering its oxidation potential compared to an unsubstituted benzyl ring.[4] Consequently, the PMB ether can be cleaved with mild oxidizing agents that leave other, less electron-rich functionalities intact.[1][5] This guide provides a detailed examination of the mechanism of this oxidative deprotection, focusing on the most common and mechanistically insightful reagents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Ceric Ammonium Nitrate (CAN).

Core Mechanism: Oxidative Cleavage with DDQ

The deprotection of PMB ethers using DDQ is a cornerstone of modern organic synthesis, valued for its high efficiency and mild, often neutral, reaction conditions.[6][7] The mechanism is not a simple oxidation but a sophisticated cascade involving single-electron transfer (SET), radical intermediates, and fragmentation.

The Single-Electron Transfer (SET) Pathway

The process is initiated by the formation of a charge-transfer complex between the electron-rich PMB ether and the electron-deficient DDQ.[7] The core of the mechanism is a single-electron transfer from the PMB-protected alcohol to DDQ.[1] This step is thermodynamically favored due to the stabilizing effect of the p-methoxy group on the resulting radical cation.[1]

The key steps are as follows:

-

Formation of a Charge-Transfer Complex: The electron-rich aryl ring of the PMB ether associates with the electron-poor quinone ring of DDQ.

-

Single-Electron Transfer (SET): An electron is transferred from the PMB ether to DDQ, generating a PMB radical cation and a DDQ radical anion. The p-methoxy group is crucial for stabilizing the positive charge on the aromatic ring through resonance.[1]

-

Formation of an Oxonium Ion: The radical cation undergoes further transformation to form a more stable oxonium ion.

-

Nucleophilic Attack: Water, which is typically present in the reaction medium (e.g., CH₂Cl₂/H₂O), acts as a nucleophile and attacks the benzylic carbon of the oxonium ion.[1]

-

Hemiacetal Formation and Fragmentation: This attack forms a hemiacetal intermediate. This intermediate is unstable and rapidly fragments to release the free alcohol, p-anisaldehyde (4-methoxybenzaldehyde), and the reduced form of DDQ (2,3-dichloro-5,6-dicyanohydroquinone).[1]

The overall transformation is an oxidation of the PMB ether and a reduction of the DDQ.[1]

Visualization of the DDQ-Mediated Deprotection

Caption: DDQ-mediated oxidative deprotection of a PMB ether.

Alternative Oxidative Reagents and Mechanisms

While DDQ is highly effective, other oxidizing agents can also be employed for PMB deprotection, each with its own mechanistic nuances and substrate scope.

Ceric Ammonium Nitrate (CAN)

Ceric Ammonium Nitrate, (NH₄)₂[Ce(NO₃)₆], is another powerful single-electron oxidant used for cleaving PMB ethers.[4][8] The mechanism is analogous to that of DDQ, proceeding through a single-electron transfer from the electron-rich PMB-protected substrate to the Ce(IV) center, which is reduced to Ce(III).[8]

The reaction typically requires two equivalents of CAN per equivalent of PMB ether and is often performed in aqueous acetonitrile.[8] The process generates the deprotected alcohol and p-anisaldehyde.[8] However, CAN is less chemoselective than DDQ and can sometimes lead to side reactions, especially with sensitive substrates.[9]

Other Oxidative Systems

Recent research has expanded the toolkit for PMB deprotection to include greener and more catalytic methods:

-

Metal-Free Photoredox Catalysis: Utilizes visible light and a photoredox catalyst with air as the terminal oxidant, proceeding via a single electron oxidation pathway.[4][10]

-

Nitroxyl Radical Catalysis: Employs an electronically tuned nitroxyl radical catalyst in the presence of a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA).[11] The mechanism involves hydride transfer from the PMB group to an oxoammonium ion.[11]

Orthogonality and Strategic Considerations

The primary strategic advantage of PMB ethers is their unique deprotection condition, which provides orthogonality with many other common protecting groups.

| Protecting Group | Typical Deprotection Condition | Stability to DDQ |

| PMB Ether | DDQ, CAN (Oxidative) | Labile |

| Benzyl (Bn) Ether | H₂, Pd/C (Hydrogenolysis) | Generally Stable[12] |

| Silyl Ethers (TBS, TIPS) | F⁻ (e.g., TBAF) | Stable |

| Acetals (MOM, THP) | Aqueous Acid | Stable[1] |

| Boc-Carbamate | Strong Acid (e.g., TFA) | Stable[13] |

| Esters (Acetate, Benzoate) | Base (e.g., K₂CO₃, MeOH) | Stable |

Causality Behind Experimental Choices: The choice of DDQ over other oxidants is often driven by its high chemoselectivity.[1] It allows for the deprotection of a PMB-protected alcohol without affecting other sensitive groups, such as alkenes that are not electron-rich.[1] However, for substrates with highly electron-rich dienes or other easily oxidizable moieties, DDQ can lead to unintended side reactions.[1] In such cases, alternative methods or a different protecting group strategy may be required. The inclusion of a nucleophilic scavenger, such as a thiol, can sometimes be beneficial to trap the reactive p-anisaldehyde or PMB cation byproducts and prevent them from reacting with other nucleophiles in the molecule.[1]

Experimental Protocols

The following protocols are representative examples for the protection and deprotection of an alcohol with a PMB group.

Protocol 1: Protection of a Primary Alcohol using PMB-Cl

This procedure follows a standard Williamson ether synthesis.[1]

Step-by-Step Methodology:

-

Preparation: To an ice-water cooled (0 °C) solution of the starting material (1.0 equiv) in a mixture of anhydrous THF and DMF (e.g., 3:1 ratio), add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 equiv) portion-wise.

-

Alkoxide Formation: Stir the reaction mixture at 0 °C until gas evolution (H₂) ceases, indicating the formation of the sodium alkoxide.

-

PMB Addition: Slowly add a solution of p-methoxybenzyl chloride (PMB-Cl, 2.0 equiv) in anhydrous THF to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Workup and Purification: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Oxidative Deprotection using DDQ

This protocol is a standard method for the selective cleavage of a PMB ether.[1][14]

Step-by-Step Methodology:

-

Preparation: Dissolve the PMB-protected starting material (1.0 equiv) in a solvent mixture of CH₂Cl₂ and water (typically an 18:1 or 17:1 ratio) and cool the solution to 0 °C in an ice bath.[1][14]

-

DDQ Addition: Slowly add solid 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.3 equiv) to the stirred solution. The reaction mixture will typically turn dark.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃.[14] Separate the organic layer, and wash it again with saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mixture can be directly loaded onto a silica gel column for purification to yield the deprotected alcohol.[1]

Conclusion

The oxidative deprotection of p-methoxybenzyl ethers is a powerful and strategic transformation in synthetic organic chemistry. The electron-donating nature of the p-methoxy group facilitates a unique single-electron transfer mechanism with oxidants like DDQ and CAN, enabling mild and highly selective deprotection. An understanding of this mechanism, its intermediates, and its orthogonality with other protecting groups is essential for researchers and scientists in the field of drug development, allowing for the efficient and elegant synthesis of complex molecular targets.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst [organic-chemistry.org]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 13. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethyl-2-methylpyridine borane CAS number 1006873-58-0

An In-Depth Technical Guide to 5-Ethyl-2-methylpyridine Borane (CAS No. 1006873-58-0)

Introduction

This compound (CAS No. 1006873-58-0) is a substituted pyridine borane complex that has emerged as a versatile and valuable reagent in modern organic synthesis. As a stable, liquid borane carrier, it offers significant advantages in handling and reactivity control over its gaseous parent, diborane, and other solid or less stable amine-borane complexes.[1][2] The coordination of the borane (BH₃) moiety to the nitrogen atom of 5-ethyl-2-methylpyridine yields a reagent that is not only safer to handle but also exhibits moderated and selective reactivity, making it an indispensable tool for drug development professionals and research scientists.[3]

This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, core reactivity, and key applications. By explaining the causality behind experimental protocols and grounding claims in authoritative sources, this document serves as a practical resource for harnessing the full potential of this powerful synthetic reagent.

Physicochemical Properties and Structural Analysis

The unique characteristics of this compound stem from the dative bond formed between the Lewis basic nitrogen atom of the pyridine ring and the Lewis acidic boron atom of borane.[3] This interaction stabilizes the electron-deficient borane, rendering it a manageable and storable liquid, a distinct advantage for process scale-up compared to solid reagents.[4]

Key Properties Summary

The essential physicochemical data for this compound are summarized below. It is noteworthy that the compound is sometimes referenced under CAS number 1014979-56-6 in commercial listings.[5]

| Property | Value | Source(s) |

| CAS Number | 1006873-58-0 | [6][7][8] |

| Alternate CAS No. | 1014979-56-6 | [9] |

| Molecular Formula | C₈H₁₄BN | [8] |

| Molecular Weight | 135.01 g/mol | [9] |

| Appearance | Colorless, transparent liquid | [3][10] |

| Density | 0.907 g/mL at 25 °C | |

| Flash Point | 105 °C (221 °F) | |

| Storage Temp. | 2–8 °C, under inert atmosphere |

Structural & Spectroscopic Data

The structural identity of this compound is unequivocally confirmed through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

-

¹¹B NMR: The boron nucleus exhibits a characteristic quartet in the ¹¹B NMR spectrum at approximately δ = -13.2 ppm, with a coupling constant (¹J(¹¹B-¹H)) of about 98 Hz, confirming the presence of a BH₃ group coordinated to a Lewis base.[4]

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl and methyl groups on the pyridine ring, in addition to the broad signal for the borane protons.

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base reaction. The causality of the procedural steps is critical for ensuring a safe reaction and high product yield. The primary method involves the controlled addition of a borane source to 5-ethyl-2-methylpyridine in an appropriate solvent.[3][11]

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, where temperature control and slow addition rates are key to managing the reaction's exothermicity.

-

Apparatus Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (e.g., nitrogen or argon). An inert atmosphere is crucial to prevent the reaction of the borane reagent with atmospheric moisture and oxygen.[3]

-

Reagent Charging: Charge the flask with 5-ethyl-2-methylpyridine (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: Immerse the reaction vessel in an ice-water bath to cool the contents to 0–5 °C. This low temperature is essential to control the reaction rate and minimize the formation of by-products.[3]

-

Borane Addition: Add a 1M solution of borane-THF complex (1.0 eq.) to the dropping funnel. Add the borane solution dropwise to the stirred pyridine solution over 30–60 minutes, ensuring the internal temperature does not exceed 10 °C. Rapid addition can lead to an uncontrolled exotherm and potential safety hazards.[3]

-

Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional hour to ensure the reaction goes to completion.

-

Work-up and Purification: The reaction mixture can be used directly as a solution, or the pure product can be isolated. To isolate, remove the THF solvent under reduced pressure (vacuum distillation). This leaves the final product as a colorless liquid in high yield and purity.[3][4]

Chemical Reactivity and Applications

This compound serves as a powerful yet selective reducing agent, finding broad utility in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[12] Its reactivity is primarily that of the borane (BH₃) moiety, which is controllably released to perform reductions or hydroborations.

Application 1: Reductive Amination

Reductive amination is a cornerstone reaction for C-N bond formation, widely used in pharmaceutical synthesis. This reagent provides an efficient method for converting aldehydes and ketones into amines in the presence of a primary or secondary amine.[4][13]

Caption: General workflow for reductive amination.

Experimental Insight: The reaction typically proceeds via the in-situ formation of an imine or iminium ion, which is then rapidly reduced by the borane complex. The stability of this compound allows for one-pot procedures, which are highly desirable for efficiency and yield maximization.

Application 2: Selective Reduction of Functional Groups

The reagent exhibits excellent chemoselectivity, capable of reducing aldehydes, ketones, oximes, and imines without affecting more robust functional groups like esters, amides, or carboxylic acids under standard conditions.[4][10]

A key advantage is its ability to selectively reduce more reactive carbonyls in the presence of less reactive ones. For instance, in a competitive reaction, this compound will preferentially reduce benzaldehyde over the more sterically hindered and less electrophilic acetophenone.[14] This selectivity is critical in multi-step syntheses of complex molecules where protecting groups can be avoided.

Application 3: Hydroboration Reactions

While a powerful reducing agent, the complex can also be used for hydroboration of alkenes and alkynes. A notable feature is that this transformation often requires thermal energy (e.g., heating to 70 °C) to promote the dissociation of borane from the pyridine carrier.[4][14] This thermal requirement provides an additional layer of control; the reaction can be held dormant at room temperature and initiated simply by heating, a valuable attribute for process safety and control.

Application in Drug Development

The mild and selective nature of this compound makes it suitable for late-stage functionalization in drug synthesis. A documented application includes its use as a reducing agent in the PEGylation of recombinant human IL-10, highlighting its compatibility with sensitive biological molecules.[7] Its utility in constructing amine scaffolds ensures its continued relevance in the discovery and production of novel APIs.[][16]

Handling, Storage, and Safety

As with all borane reagents, proper handling of this compound is paramount for safety. While more stable than many alternatives, it is still a reactive chemical with specific hazards.

GHS Hazard Summary

| Pictogram(s) | Signal Word | Hazard Statements |

| Corrosion, Skull and Crossbones, Exclamation Mark | Danger | H302: Harmful if swallowed.[17]H311/H310: Toxic in contact with skin.[17]H314: Causes severe skin burns and eye damage.[17]H317: May cause an allergic skin reaction.[17]H330/H331: Fatal/Toxic if inhaled.[17] |

Safe Handling and Storage Protocols

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly-fitting safety goggles or a face shield.[17]

-

Storage: The reagent is sensitive to air and moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Recommended storage is in a cool, dry place, typically between 2–8 °C, away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and sources of ignition.[3][18]

-

Spills and Disposal: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite) and place it in a suitable container for disposal. All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective, versatile, and user-friendly reagent for reduction and hydroboration reactions. Its liquid form, enhanced thermal stability compared to pyridine borane, and predictable selectivity make it a superior choice for a wide range of applications, from academic research to industrial-scale pharmaceutical manufacturing. By understanding its properties, synthesis, and reactivity profile, researchers can confidently and safely integrate this powerful tool into their synthetic workflows to accelerate innovation in drug discovery and chemical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound: Properties, Uses, Safety & Suppliers in China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 4. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 5. 5-Ethyl-2-methylpyridinborane 1006873-58-0 [mingyuanchemical.com]

- 6. 1006873-58-0 this compound AKSci 2597DC [aksci.com]

- 7. This compound | 1006873-58-0 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 11. Borane - 5-Ethyl-2-Methylpyridine CoMplex synthesis - chemicalbook [chemicalbook.com]

- 12. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 13. Borane Complexes in Organic Synthesis [organic-chemistry.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. sandoopharma.com [sandoopharma.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

discovery and history of pyridine borane complexes

An In-Depth Technical Guide to the Discovery, Evolution, and Application of Pyridine Borane Complexes

Abstract

Pyridine borane (Py·BH₃), a seemingly simple Lewis acid-base adduct, has charted a remarkable course through the landscape of synthetic chemistry. Initially valued for its stability and mild reducing properties, it has evolved from a niche reagent into a versatile and powerful tool for complex molecular synthesis. This guide provides an in-depth exploration of the discovery and history of pyridine borane, detailing its synthesis, fundamental properties, and the expansion of its applications from classical reductions to modern catalytic transformations. We will examine the causality behind key experimental protocols and mechanistic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Versatile Reagent

The story of pyridine borane is a chapter in the broader history of borane chemistry, a field largely pioneered by the foundational work of H.C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his work on organoboranes. The taming of diborane (B₂H₆), a toxic and pyrophoric gas, was a critical step in unlocking its synthetic potential. This was achieved by complexing it with Lewis bases, such as ethers, sulfides, and amines, to create stable, handleable reagents.

The first true amine-borane adduct, trimethylamine-borane, was reported in 1937 by Burg and Schlesinger. This discovery laid the groundwork for a new class of reagents. Shortly after, in 1942, pyridine borane was first synthesized by Cardon and co-workers. Early work by Schlesinger and his team further established its fundamental preparation by the direct reaction of diborane with pyridine. These early preparations transformed borane from a hazardous curiosity into a practical laboratory tool.

At its core, pyridine borane is a classic Lewis acid-base complex. The nitrogen atom of the pyridine ring possesses a lone pair of electrons (Lewis base) which it donates into the empty p-orbital of the electron-deficient borane (BH₃, the Lewis acid), forming a stable, dative B-N bond. This complexation dramatically tempers the reactivity of borane, making the resulting white solid (or liquid, depending on purity) stable in air and soluble in a wide range of organic solvents.

Part 2: Synthesis and Physicochemical Properties

The utility of pyridine borane is underpinned by its straightforward synthesis and its advantageous physical properties compared to other hydride sources.

Comparative Properties of Hydride Reagents

The choice of a reducing agent is a critical decision in synthesis design. Pyridine borane occupies a valuable middle ground in terms of reactivity and stability.

| Property | Borane-THF Complex (BH₃·THF) | Sodium Borohydride (NaBH₄) | Pyridine Borane (Py·BH₃) |

| Form | Solution in THF (typically 1M) | White, crystalline solid | Colorless liquid or low-melting solid |

| Stability | Moisture-sensitive; ether cleavage can occur upon storage. | Stable in dry air; reacts with protic solvents (slowly in neutral water/alcohols). | Air-stable; slowly hydrolyzed by water. Thermally unstable above 54°C.[1] |

| Solubility | Soluble in ethers. | Soluble in water, alcohols; sparingly soluble in ethers. | Soluble in many organic solvents (THF, CH₂Cl₂, alcohols, acetic acid). |

| Reactivity | High (reduces carboxylic acids, amides, esters, aldehydes, ketones). | Moderate (reduces aldehydes, ketones, acid chlorides). | Mild (reduces aldehydes, ketones, imines). Reactivity can be enhanced with acid. |

| Handling | Requires inert atmosphere techniques. | Standard benchtop handling. | Standard benchtop handling, but limited shelf-life (approx. 6 months at RT).[1] |

Key Synthetic Methodologies

Several reliable methods exist for the preparation of pyridine borane and its derivatives.

Experimental Protocol 1: Synthesis from Borane-THF Complex

This method relies on the displacement of a weaker Lewis base (THF) by a stronger one (pyridine).

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 equivalents).

-

Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine (1.0 equivalent) dropwise via syringe over 10-15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Remove the solvent in vacuo using a rotary evaporator. The resulting oil or solid is pyridine borane, which can be used directly or purified further.

-

Causality: The use of an inert atmosphere and low temperature is crucial to prevent degradation of the BH₃·THF reagent. The stronger B-N bond formation is the thermodynamic driving force for the displacement of THF.

-

Experimental Protocol 2: Synthesis via Electrophilic Aromatic Borylation

A modern approach developed by Murakami and coworkers allows for the synthesis of complex, substituted pyridine-borane derivatives.[2][3]

-

Setup: In a dry flask under an inert atmosphere, dissolve the 2-arylpyridine substrate (1.0 equivalent) in an anhydrous solvent such as CH₂Cl₂.

-

Reagent Addition: Add a bulky, non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equivalents). Cool the mixture to 0°C.

-

Borylation: Add boron tribromide (BBr₃, 1.2 equivalents) dropwise. The reaction is typically stirred at room temperature for several hours until completion is observed by TLC or LC-MS.

-

Substitution: The resulting dibromoboryl)pyridine intermediate can be isolated or, more commonly, used directly. Treatment with organometallic reagents (e.g., R-AlMe₃, R-ZnCl) or reducing agents (e.g., LiAlH₄) substitutes the bromo groups to yield the desired functionalized pyridine-borane complex.[2]

-

Causality: The pyridine nitrogen directs the electrophilic borylation to the ortho position of the aryl ring. The bulky base is necessary to scavenge the HBr byproduct without competing with the pyridine for coordination to the boron center. This method provides access to a vast array of structurally diverse complexes for materials science and medicinal chemistry.

-

Part 3: The Expanding Role in Organic Synthesis

Pyridine borane's journey mirrors the increasing demand for selectivity and efficiency in organic synthesis.

The Classical Role: A Mild and Selective Reducing Agent

Pyridine borane gained prominence as a reliable reagent for the reduction of aldehydes and ketones. Its mild nature allows it to be used in the presence of more sensitive functional groups that would be reduced by harsher reagents like LiAlH₄.

| Functional Group | Pyridine Borane (Neutral) | Pyridine Borane (Acidic, e.g., AcOH) | Comments |

| Aldehyde | Yes | Yes | Rapid reduction. |

| Ketone | Yes | Yes | Slower than aldehydes. |

| Imine / Iminium Ion | Yes | Yes | Basis for reductive amination. |

| Acid Chloride | Yes | Yes | Readily reduced. |

| Ester | No | No | Generally stable. |

| Carboxylic Acid | No | No | Unreactive. |

| Amide | No | No | Unreactive. |

| Nitro Group | No | No | Generally stable. |

Its most significant classical application is in reductive amination . This one-pot procedure for converting aldehydes or ketones into amines is a cornerstone of pharmaceutical and synthetic chemistry. Pyridine borane serves as an excellent, less toxic alternative to sodium cyanoborohydride.[4][5][6][7]

Experimental Protocol 3: Reductive Amination of a Ketone

-

Setup: To a round-bottom flask, add the ketone (1.0 eq.), the amine (1.1 eq.), and a suitable solvent (e.g., methanol, ethanol).

-

Imine Formation: Stir the mixture at room temperature. For less reactive substrates, adding a dehydrating agent like 4 Å molecular sieves can accelerate the formation of the key imine or iminium ion intermediate.[7]

-

Reduction: Once imine formation is evident (often monitored by TLC or GC-MS), add pyridine borane (1.2-1.5 eq.) portion-wise or as a solution in the reaction solvent. The reaction is often mildly exothermic.

-

Reaction: Stir the reaction at room temperature until the imine is fully consumed (typically 2-16 hours).

-

Quench & Workup: Carefully quench the excess pyridine borane by the slow addition of aqueous acid (e.g., 1 M HCl) until gas evolution ceases. Basify the mixture and extract the product with an organic solvent.

-

Causality: The reaction proceeds via the in situ formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), which is then rapidly reduced by pyridine borane. Performing the reaction in a protic solvent or with mild acid catalysis accelerates imine formation, which is often the rate-limiting step.[1][7]

-

A Modern Renaissance: Activation and Catalysis

While stable, the B-N bond in pyridine borane requires high temperatures (75-100 °C) to dissociate and release free borane for reactions like hydroboration.[8] Recent innovations have overcome this limitation and uncovered new catalytic roles.

1. Activated Hydroboration at Room Temperature

Vedejs and Clay demonstrated that pyridine borane could be "activated" to perform hydroboration at room temperature.[8][9][10] By treating Py·BH₃ with iodine (I₂) or a strong Brønsted acid, a more reactive Py·BH₂X species is formed (where X = I, OTf, etc.).[8][9][10] This activated complex can hydroborate alkenes and alkynes without the need for heat.

The mechanism is believed to proceed via an Sₙ2-like displacement of the iodide by the alkene, rather than through dissociation to free borane.[8][11] This provides a unique reactivity profile and improved selectivity compared to traditional hydroborating agents.[8][10]

2. Catalytic Direct Amidation

One of the most exciting recent developments is the use of pyridine borane as a catalyst for the direct formation of amides from carboxylic acids and amines.[12][13][14][15] This transformation typically requires harsh conditions or stoichiometric coupling agents that generate significant waste. Pyridine borane, used in catalytic amounts (e.g., 5 mol%), provides an efficient, waste-minimizing alternative.[12][13]

The proposed mechanism involves the sequential reaction of the carboxylic acid with Py·BH₃, releasing hydrogen gas to form a key triacyloxyborane intermediate. This highly activated species is then susceptible to nucleophilic attack by the amine to form the stable amide bond and regenerate the catalyst.[12]

Part 4: Impact on Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties make it a common bioisostere for phenyl rings.

The evolution of pyridine borane's reactivity profile makes it an exceptionally valuable tool for drug development professionals:

-

Reliability in Core Synthesis: Reductive amination with pyridine borane is a workhorse reaction for building the carbon-nitrogen bonds that are ubiquitous in active pharmaceutical ingredients (APIs).

-

Late-Stage Functionalization: The mildness of pyridine borane allows for reductions to be performed late in a synthetic sequence on complex molecules with multiple functional groups, minimizing the need for extensive protecting group strategies.

-

Green Chemistry: Modern catalytic applications, such as direct amidation, align with the pharmaceutical industry's goals of reducing waste and improving process efficiency, making it an attractive reagent for large-scale synthesis.[1] The development of more stable, solid substituted pyridine boranes like 2-picoline borane further enhances its practicality for pilot-scale and manufacturing settings.[1]

Conclusion

Pyridine borane has transcended its initial role as a simple borane carrier. Its journey from a historical curiosity to a multifaceted synthetic tool demonstrates a core principle of chemical innovation: the deep understanding of a reagent's properties and mechanisms continually unlocks new and powerful applications. For researchers in organic synthesis and drug development, pyridine borane is not merely a reducing agent but a versatile platform for selective transformations, from classical reactions to cutting-edge catalytic cycles. Its continued exploration promises to yield even more efficient and elegant solutions to the challenges of modern molecular construction.

References

- 1. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyridine-borane complexes via electrophilic aromatic borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroboration with pyridine borane at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroboration with Pyridine Borane at Room Temperature [organic-chemistry.org]

- 11. Intermolecular hydroboration using activated amine boranes - ProQuest [proquest.com]

- 12. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Borane-Pyridine: An Efficient Catalyst for Direct Amidation [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

thermal stability of 5-Ethyl-2-methylpyridine borane

An In-Depth Technical Guide to the Thermal Stability of 5-Ethyl-2-methylpyridine Borane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-EMPB) is a substituted pyridine borane complex recognized for its utility as a reducing agent in organic synthesis.[1] Unlike its parent compound, pyridine borane, 5-EMPB exhibits enhanced thermal stability, a critical attribute for its safe storage, handling, and application in various chemical processes. This guide provides a comprehensive technical overview of the thermal stability of 5-EMPB, synthesizing data from thermal analyses, outlining experimental protocols for its assessment, and detailing best practices for its handling and storage.

Introduction and Molecular Characteristics

This compound is a Lewis acid-base adduct formed between the borane molecule (BH₃) and the nitrogen atom of 5-ethyl-2-methylpyridine.[2] This coordination results in a compound that is a liquid at ambient temperature, facilitating easier handling compared to solid borane complexes.[3] The presence of ethyl and methyl substituents on the pyridine ring significantly influences the compound's electronic properties and steric environment, contributing to its notable thermal robustness compared to other amine boranes.[3] Understanding the thermal decomposition threshold and kinetics is paramount for preventing runaway reactions and ensuring process safety.[2]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1014979-56-6 | [4] |

| Molecular Formula | C₈H₁₄BN | [4] |

| Molecular Weight | 135.01 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | [2][3] |

| Density | 0.907 g/mL at 25 °C | |

| Form | Liquid | [3] |

| Storage Temperature | 2-8°C, under inert gas | [5] |

Molecular Structure

The structure consists of a dative bond between the electron-deficient boron atom of borane and the electron-rich nitrogen atom of the pyridine ring.

Synthesis Overview

The synthesis of 5-EMPB is typically achieved through the direct reaction of 5-ethyl-2-methylpyridine with a borane source.[2][3] Common borane reagents include diborane (B₂H₆) or borane complexes like borane-tetrahydrofuran (BH₃·THF).[3][6] The reaction is exothermic and is generally performed at low temperatures (e.g., 0-10 °C) in an inert solvent, such as toluene or THF, to effectively control the reaction rate and minimize side reactions.[2][3]

In-Depth Thermal Stability Analysis

The thermal stability of 5-EMPB is significantly greater than that of unsubstituted pyridine borane, which is known to be unstable above 54°C and can decompose violently.[3] Shelf-life studies have demonstrated that 5-EMPB does not lose borane content or become viscous over time when stored at 0°C and 20°C.[3]

Quantitative Data from Thermal Analysis

Differential Scanning Calorimetry (DSC) is a primary technique for quantifying thermal stability. It measures the heat flow into or out of a sample as a function of temperature or time. For 5-EMPB, DSC analysis provides critical data on its decomposition onset temperature and associated energy release.

A study on a 2M solution of this compound in toluene revealed a thermal decomposition onset at 212°C with an energy release of -152 J/g .[3] In a separate test, a sample was held at 100°C for 4500 minutes (75 hours) without any thermal events, after which a dynamic scan showed a decomposition onset of 199°C with a much larger energy release of -658 J/g .[3] This high onset temperature confirms its robust thermal nature.

| Parameter | Value | Technique | Reference |

| Decomposition Onset (Toluene Soln.) | 212 °C | DSC | [3] |

| Energy Release (Toluene Soln.) | -152 J/g | DSC | [3] |

| Decomposition Onset (Neat, after hold) | 199 °C | DSC | [3] |

| Energy Release (Neat, after hold) | -658 J/g | DSC | [3] |

Hypothesized Decomposition Pathway

While the precise decomposition mechanism for 5-EMPB is not fully elucidated in the literature, the degradation of amine boranes typically proceeds via the elimination of hydrogen (H₂).[7] For pyridine boranes specifically, thermal decomposition can also involve hydroboration and subsequent polymerization processes.[3] At elevated temperatures, the B-N bond may dissociate, releasing borane which can then participate in further reactions.

Standardized Protocols for Thermal Hazard Assessment

To ensure scientific integrity and reproducibility, the thermal stability of compounds like 5-EMPB must be assessed using standardized, self-validating protocols.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal hazard assessment involves a combination of techniques to understand both thermodynamic and kinetic aspects of decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature and enthalpy of decomposition.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 5-EMPB into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible to contain any pressure generated during decomposition.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) to a final temperature well above the expected decomposition (e.g., 350°C).

-

Maintain a constant inert gas (e.g., nitrogen) purge to ensure an inert atmosphere.

-

-

Data Analysis: Analyze the resulting heat flow curve to identify the extrapolated onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

-

Protocol: Accelerating Rate Calorimetry (ARC)

-

Objective: To simulate a thermal runaway event under adiabatic conditions and measure temperature and pressure changes.[8]

-

Methodology:

-

Sample Preparation: Load a known mass (e.g., 1-5 g) of 5-EMPB into a robust, spherical test cell (bomb) made of a material like titanium or stainless steel.

-

Instrument Setup: Place the bomb into the ARC calorimeter chamber. Attach thermocouples and pressure transducers.

-

Thermal Program (Heat-Wait-Seek Mode): [9]

-

Heat: The system heats the sample to a specified starting temperature.

-

Wait: The system holds the temperature for a set period to allow for thermal equilibration.

-

Seek: The system monitors the sample for any self-heating. If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature, ensuring all generated heat increases the sample's temperature. This continues until the reaction is complete.[8][9]

-

Data Analysis: Plot temperature and pressure versus time to determine key safety parameters, including the onset temperature of thermal runaway, the time to maximum rate (TMR), and the maximum temperature and pressure reached.

-

Safe Handling and Storage Protocols

Despite its enhanced stability, 5-EMPB is an energetic material that requires careful handling.[2]

-

Storage: The compound is sensitive to air and moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen blanket).[2][10] For long-term stability, storage in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C), is recommended.[5][10] Keep away from all sources of ignition, heat, and strong oxidizing agents.[2][10]

-

Handling: All manipulations should be conducted in a well-ventilated area, ideally within a chemical fume hood.[5][11] Appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat, must be worn.[11][12]

-

Incompatibilities: Avoid contact with water, as borane complexes can react to release flammable hydrogen gas.[10][11] It is also incompatible with acids, acid chlorides, acid anhydrides, alcohols, and strong oxidizing agents.[10]

Conclusion

This compound stands out as a thermally robust reducing agent, offering significant safety and handling advantages over less stable borane complexes. With a decomposition onset temperature around 200°C, it provides a wide operational window for synthetic applications.[3] However, its energetic nature necessitates a thorough understanding of its thermal properties and strict adherence to established safety protocols for handling and storage. The application of analytical techniques such as DSC and ARC is crucial for characterizing its thermal hazards and ensuring safe implementation in research and development.

References

- 1. Borane - 5-Ethyl-2-Methylpyridine CoMplex | 1014979-56-6 [chemicalbook.com]

- 2. This compound: Properties, Uses, Safety & Suppliers in China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 3. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.ie [fishersci.ie]

- 6. Borane - 5-Ethyl-2-Methylpyridine CoMplex synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. paralab.pt [paralab.pt]

- 9. Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Borane-pyridine complex(110-51-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. leapchem.com [leapchem.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide to the Solubility of 5-Ethyl-2-methylpyridine Borane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2-methylpyridine borane (PEMB). It is intended for researchers, scientists, and drug development professionals who utilize this versatile reducing agent in their workflows. This document will delve into the known solubility of PEMB, the underlying chemical principles governing its solubility, and detailed protocols for experimentally determining its solubility in various organic solvents.

Introduction to this compound (PEMB)

This compound is a substituted pyridine borane complex that has gained prominence as a stable, selective, and efficient reducing agent in organic synthesis.[1][2] Its applications are diverse, ranging from the reduction of aldehydes, ketones, and oximes to being instrumental in the PEGylation of recombinant human IL-10.[3][4] The physical state of PEMB is typically a colorless to yellow or brown liquid at room temperature, though it can also exist as a white to off-white solid.[1][3] This variability may depend on the purity of the substance. The efficacy of PEMB in chemical reactions is intrinsically linked to its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is therefore paramount for reaction optimization, scalability, and the development of robust synthetic methodologies.

The molecular structure of PEMB, featuring a substituted pyridine ring coordinated to a borane group, imparts a unique combination of aromaticity and hydridic character.[1] This structure dictates its interaction with various solvent molecules and, consequently, its solubility.

Understanding the Factors Governing PEMB Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] The solubility of PEMB in a given organic solvent is determined by a combination of factors related to both the solute and the solvent.

Key Factors:

-

Polarity: The polarity of the solvent plays a crucial role. PEMB has a moderate polarity due to the presence of the nitrogen-boron dative bond and the aromatic pyridine ring. It is expected to be more soluble in solvents of similar polarity.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the PEMB molecule.

-

Dispersion Forces: Non-polar interactions, such as van der Waals forces, will also contribute to the overall solubility, particularly in less polar solvents.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7] This is because the additional thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.

-

Molecular Size: The relatively small molecular size of PEMB facilitates its solvation by solvent molecules.[7]

Known Solvents and Inferred Solubility Profile

| Solvent Class | Specific Examples | Known/Inferred Solubility | Rationale and Citations |

| Ethers | Tetrahydrofuran (THF) | High | Commonly used as a solvent for the synthesis of PEMB, indicating good solubility.[1][8] |

| Aromatic Hydrocarbons | Toluene | High | Used in the preparation of 2M solutions of PEMB, demonstrating significant solubility.[8][9] |

| Chlorinated Solvents | Dichloromethane (DCM) | Good | Stated to be soluble in dichloromethane.[1] |

| Alcohols | Ethanol | Good | Mentioned as a solvent in which PEMB has a certain solubility.[1] |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Likely Soluble | Based on the solubility of other amine boranes, PEMB is expected to be soluble in these polar aprotic solvents.[10] |

| Non-Polar Hydrocarbons | Hexane, Pentane | Low | Due to the polar nature of the borane complex, solubility in non-polar aliphatic hydrocarbons is expected to be limited. |

| Water | - | Insoluble | The parent compound, 5-ethyl-2-methylpyridine, is insoluble in water, suggesting the borane complex will also have very low aqueous solubility.[11][12] |

Experimental Protocol for Determining PEMB Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of PEMB in a range of organic solvents. This protocol is adapted from established methods for determining the solubility of amine boranes.[10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV for HPLC)

Experimental Workflow

References

- 1. This compound: Properties, Uses, Safety & Suppliers in China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 2. Borane - 5-Ethyl-2-Methylpyridine CoMplex | 1014979-56-6 [chemicalbook.com]

- 3. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 4. This compound | 1006873-58-0 [chemicalbook.com]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-Ethyl-2-methylpyridine Borane: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-Ethyl-2-methylpyridine borane (5-EMPB), a versatile reducing agent and intermediate in organic synthesis.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with foundational spectroscopic principles to offer a comprehensive understanding of this compound's structural features.

Introduction: The Significance of Pyridine-Borane Complexes

Pyridine-borane complexes are a class of compounds where the lone pair of electrons on the nitrogen atom of a pyridine ring forms a dative covalent bond with a borane (BH₃) molecule.[3] This coordination significantly modifies the electronic properties and reactivity of both the pyridine and the borane moieties. This compound, a liquid at room temperature, offers advantages in handling and large-scale synthesis compared to solid borane complexes.[2] Its applications include serving as a reductant in reactions like reductive aminations and participating in organometallic cross-coupling reactions.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies.

Synthesis and Handling

The preparation of this compound can be achieved by the direct reaction of 5-ethyl-2-methylpyridine with a source of borane. A common laboratory-scale synthesis involves the dropwise addition of a borane-tetrahydrofuran (borane-THF) complex to a solution of 5-ethyl-2-methylpyridine in THF, typically at reduced temperatures to manage the exothermic reaction.[2] An alternative method suitable for larger scales involves bubbling diborane gas through a solution of the pyridine in an inert solvent like toluene.[2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-ethyl-2-methylpyridine and borane-THF complex.

Materials:

-

5-Ethyl-2-methylpyridine (C₈H₁₁N)[4]

-

Borane-THF complex (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or equivalent inert atmosphere setup

-

Round-bottom flask, dropping funnel, and magnetic stirrer

-

Ice-water bath

Procedure:

-

Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Charge the flask with 5-ethyl-2-methylpyridine (1.0 eq) dissolved in anhydrous THF.

-

Cool the flask to 0-4 °C using an ice-water bath.[2]

-

Slowly add the borane-THF complex (1.0 eq) dropwise to the stirred pyridine solution over 15-30 minutes. A slight exotherm may be observed.[2]

-

After the addition is complete, allow the reaction mixture to stir at 0-4 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours.

-

The reaction progress can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the borane-THF signal and the appearance of the product quartet.

-

For isolation, the solvent (THF) can be removed under reduced pressure to yield the product as a liquid.[2] The final product should be stored under an inert atmosphere at 2-8°C.[1]

Below is a workflow diagram illustrating the synthesis and characterization process.

Caption: Workflow for the synthesis and spectroscopic analysis of 5-EMPB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 5-EMPB. The coordination of borane to the pyridine nitrogen induces significant and predictable changes in the chemical shifts of the pyridine's protons and carbons, and the boron nucleus itself provides a direct diagnostic signal.

¹¹B NMR Spectroscopy

The ¹¹B nucleus (spin I = 3/2) is highly sensitive to its chemical environment. For this compound, the ¹¹B NMR spectrum provides unambiguous evidence of complex formation.

-

Chemical Shift (δ): The reported chemical shift is approximately -13.3 ppm (relative to BF₃·Et₂O).[2] This upfield shift is characteristic of tetracoordinate boron in a neutral amine-borane adduct, compared to the downfield shifts of tricoordinate boranes.[5] The strength of the nitrogen-boron coordination influences this shift.[5]

-

Multiplicity: The signal appears as a quartet . This splitting pattern arises from the coupling of the ¹¹B nucleus with the three equivalent protons of the borane group (¹J(¹¹B,¹H)).

-

Coupling Constant (¹J(¹¹B,¹H)): The measured coupling constant is 98 Hz .[2] This value is typical for pyridine-borane complexes and reflects the strength of the B-H bonds.

¹H NMR Spectroscopy

| Proton Assignment | 5-Ethyl-2-methylpyridine (Free Ligand, δ ppm)[6] | This compound (Predicted, δ ppm) | Predicted Multiplicity & J (Hz) |

| H-6 | ~8.3 | ~8.5 - 8.7 | d, J ≈ 5 |

| H-3 | ~7.0 | ~7.4 - 7.6 | d, J ≈ 8 |

| H-4 | ~7.4 | ~7.8 - 8.0 | dd, J ≈ 8, 2 |

| CH₃ (C2-Methyl) | ~2.5 | ~2.6 - 2.8 | s |

| CH₂ (Ethyl) | ~2.6 | ~2.7 - 2.9 | q, J ≈ 7.6 |

| CH₃ (Ethyl) | ~1.2 | ~1.2 - 1.3 | t, J ≈ 7.6 |

| BH₃ | N/A | ~1.5 - 3.0 | br q |

-

Aromatic Protons (H-3, H-4, H-6): A general downfield shift of 0.2-0.4 ppm is anticipated for all ring protons due to the inductive effect of the coordinated borane.

-

Alkyl Protons (Methyl, Ethyl): The protons on the alkyl substituents will experience a smaller downfield shift as the electronic effect diminishes with distance from the nitrogen atom.

-

Borane Protons (BH₃): The three protons on the borane group typically appear as a broad quartet due to coupling with the ¹¹B nucleus.[7] This signal often overlaps with the alkyl region.

¹³C NMR Spectroscopy

Similar to the proton shifts, the carbon atoms of the pyridine ring are deshielded upon borane complexation, resulting in downfield shifts in the ¹³C NMR spectrum. The effect is most pronounced for the carbons closest to the nitrogen atom (C-2 and C-6).

| Carbon Assignment | This compound (Predicted, δ ppm) |

| C-2 | ~158 - 160 |

| C-6 | ~148 - 150 |

| C-4 | ~138 - 140 |

| C-5 | ~135 - 137 |

| C-3 | ~122 - 124 |

| CH₃ (C2-Methyl) | ~22 - 24 |

| CH₂ (Ethyl) | ~24 - 26 |

| CH₃ (Ethyl) | ~14 - 16 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecule, particularly the B-H and B-N bonds formed upon complexation.

-

B-H Stretching: The most prominent new features in the IR spectrum of 5-EMPB compared to the free pyridine are the B-H stretching vibrations. These typically appear as a series of strong absorptions in the 2250-2400 cm⁻¹ region.[8]

-

B-N Stretching: The B-N stretching frequency is a direct probe of the dative bond strength. Theoretical and experimental studies on similar adducts like ammonia borane place this vibration in the lower frequency region, often between 600-1000 cm⁻¹ .[8][9] This peak can sometimes be difficult to assign definitively.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1400-1600 cm⁻¹ region, are expected to shift to slightly higher frequencies upon complexation due to the electronic changes in the ring.[10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| B-H Stretch | 2250 - 2400 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2975 | Medium-Strong |

| C=C, C=N Ring Stretch | 1400 - 1620 | Medium-Strong |

| BH₃ Deformation | ~1100 - 1200 | Medium |

| B-N Stretch | ~600 - 1000 | Medium-Weak |

The relationship between the molecular structure and its key spectroscopic signals is visualized below.

Caption: Correlation of molecular structure with key NMR and IR data.

Conclusion

The spectroscopic characterization of this compound is straightforward, with ¹¹B NMR providing the most definitive evidence of complex formation through its characteristic upfield quartet. ¹H and ¹³C NMR spectra show predictable downfield shifts for the pyridine ring nuclei upon coordination, while IR spectroscopy reveals strong B-H stretching frequencies absent in the free ligand. This comprehensive spectroscopic profile serves as a reliable reference for researchers utilizing this important synthetic reagent.

References

- 1. This compound complex 1014979-56-6 [sigmaaldrich.com]

- 2. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]

- 3. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Anharmonic vibrational frequencies of ammonia borane (BH3NH3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]

5-Ethyl-2-methylpyridine Borane (PEMB): A Comprehensive Technical Guide for Advanced Chemical Synthesis

Abstract

5-Ethyl-2-methylpyridine borane (PEMB), a stable and versatile pyridine borane complex, has emerged as a significant reagent in modern organic synthesis. This guide provides an in-depth exploration of its core applications, focusing on its utility as a selective reducing agent, particularly in reductive aminations and the stereoselective reduction of carbonyl compounds. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and offer insights into its practical handling and safety considerations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of PEMB in their synthetic endeavors.

Introduction: The Rise of a Stable Borane Carrier

Borane (BH₃) is a powerful and versatile reducing agent, but its gaseous nature and high reactivity present significant handling challenges. To circumvent these issues, borane is often complexed with Lewis bases, such as ethers (e.g., borane-tetrahydrofuran complex, BTHF) or amines, to form stable, manageable reagents. This compound (PEMB) is one such complex, formed by the coordination of borane with the nitrogen atom of 5-ethyl-2-methylpyridine.[1] This complexation results in a stable, liquid reagent with strong reducing capabilities.[2]

The unique structure of PEMB, featuring a substituted pyridine ring, imparts several advantageous properties compared to other borane complexes. It is notably more thermally stable than pyridine borane, making it safer to handle and store.[3] This stability, combined with its liquid form at ambient temperature, facilitates easy and precise dispensing in large-scale synthetic operations.[3]

Chemical and Physical Properties

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.

| Property | Value | Reference |

| CAS Number | 1006873-58-0, 1014979-56-6 | [4] |

| Molecular Formula | C₈H₁₄BN | |

| Molecular Weight | 135.01 g/mol | |

| Appearance | Colorless and transparent liquid | [2] |

| Density | 0.907 g/mL at 25 °C | |

| Flash Point | 105 °C (221.0 °F) | |

| Stability | Stable to air and moisture, but should be stored in a cool, dry, and well-ventilated place away from ignition sources.[1][2] | |

| Solubility | Soluble in common organic solvents like tetrahydrofuran and toluene.[3] |

Core Applications in Organic Synthesis